Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate
Description
Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring an oxazolo ring fused to a partially saturated pyridine core. The tert-butyl carboxylate group serves as a protective moiety, enhancing solubility and stability during synthetic applications .
Properties
Molecular Formula |
C11H18N2O4 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydro-[1,3]oxazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-5-4-8-7(6-13)12-9(14)16-8/h7-8H,4-6H2,1-3H3,(H,12,14) |
InChI Key |
KKNOIFZJPSOKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)NC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Reactivity
The compound’s core structure can be compared to derivatives with varying fused heterocycles (e.g., imidazo, pyrazolo, triazolo, or furo rings). Key distinctions include:
Key Observations :
- Ring System Impact : Oxazolo and pyrazolo derivatives exhibit distinct hydrogen-bonding patterns in crystallography, influencing solid-state packing . Imidazo analogs are prioritized for receptor-targeted drug design due to their bioisosteric compatibility .
- Reactivity: The oxazolo compound’s stability contrasts with pyridine derivatives (e.g., ), which undergo isomerization under titanocene catalysis.
Physicochemical Properties
Key Observations :
Biological Activity
Tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine-5-carboxylate is a bicyclic compound notable for its unique structural features that include an oxazolo and pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include neuroprotective and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 242.28 g/mol. The compound's structure allows for various interactions with biological targets due to the presence of functional groups such as the tert-butyl and carboxylate groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₄ |
| Molar Mass | 242.28 g/mol |
| Key Functional Groups | Tert-butyl, Carboxylate |
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas of interest:
1. Anticancer Activity
Studies have suggested that compounds with similar bicyclic structures exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways. For instance:
- Mechanism of Action : Compounds structurally related to this compound have been shown to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
2. Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties:
- Neuroprotection Mechanism : Similar compounds have been reported to protect neuronal cells from oxidative stress and excitotoxicity through the modulation of glutamate receptors and the reduction of reactive oxygen species (ROS).
Case Studies
Several case studies illustrate the potential biological activities of this compound:
Case Study 1: Anticancer Activity
In a study examining various derivatives of oxazolo-pyridine compounds:
- Findings : The compound demonstrated IC50 values in the micromolar range against several cancer cell lines (e.g., MCF-7 breast cancer cells), indicating significant cytotoxic effects.
Case Study 2: Neuroprotection
Research on neuroprotective agents has shown that:
- Results : Compounds with similar structures inhibited neuronal cell death in models of Alzheimer's disease by reducing amyloid-beta toxicity.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. Modifications can enhance its biological activity:
| Modification | Effect |
|---|---|
| Addition of halogen groups | Increased potency against specific cancer types |
| Alteration of functional groups | Enhanced solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
